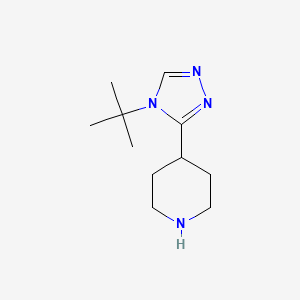
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety through nucleophilic substitution reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine or triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its triazole and piperidine moieties are common in many bioactive molecules, making it a valuable scaffold for developing new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-1H-1,2,4-triazole: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
4-(4-Methyl)-4H-1,2,4-triazol-3-yl)piperidine: Similar structure but with a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.
1-(4-(tert-Butyl)-1H-1,2,4-triazol-3-yl)piperazine: Contains a piperazine ring instead of a piperidine ring, altering its biological activity and chemical reactivity.
Uniqueness
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the triazole and piperidine rings, along with the bulky tert-butyl group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
4-(4-tert-butyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-8-13-14-10(15)9-4-6-12-7-5-9/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
JSPNRLCSXDSDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NN=C1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















